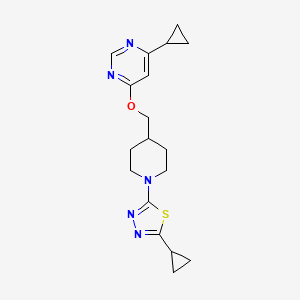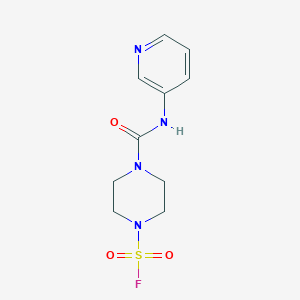
Methyl 6-fluoroisoquinoline-3-carboxylate
Descripción general
Descripción
Methyl 6-fluoroisoquinoline-3-carboxylate is a chemical compound that belongs to the isoquinoline family. It has gained significant attention in the scientific community due to its potential applications in drug development.
Mecanismo De Acción
The mechanism of action of methyl 6-fluoroisoquinoline-3-carboxylate is not fully understood. However, it has been shown to inhibit the activity of enzymes such as histone deacetylases (HDACs), which are involved in the regulation of gene expression. This inhibition leads to changes in gene expression patterns, which may contribute to its anticancer and neuroprotective effects.
Biochemical and Physiological Effects:
Methyl 6-fluoroisoquinoline-3-carboxylate has been shown to exhibit anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce the production of amyloid-beta peptides, which are involved in the development of Alzheimer's disease. Additionally, it has been shown to inhibit the growth of bacteria such as Staphylococcus aureus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 6-fluoroisoquinoline-3-carboxylate in lab experiments is its potential as a lead compound for drug development. Its anticancer and neuroprotective effects make it a promising candidate for further study. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of methyl 6-fluoroisoquinoline-3-carboxylate. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapeutic agents. Additionally, it may be useful to study its effects on other diseases such as Parkinson's disease. Another direction is to optimize its synthesis method to improve its yield and purity. Finally, it may be useful to study its effects in combination with other drugs to determine if it has synergistic effects.
Conclusion:
Methyl 6-fluoroisoquinoline-3-carboxylate is a promising compound for drug development due to its potential anticancer and neuroprotective effects. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of enzymes such as HDACs. It has several advantages and limitations for lab experiments, and there are several future directions for its study. Further research is needed to fully understand its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Methyl 6-fluoroisoquinoline-3-carboxylate has been studied for its potential applications in drug development. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propiedades
IUPAC Name |
methyl 6-fluoroisoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c1-15-11(14)10-5-8-4-9(12)3-2-7(8)6-13-10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUMEOYMUHEQKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C=CC(=CC2=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-fluoroisoquinoline-3-carboxylate | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]morpholine](/img/structure/B2438960.png)


![Methyl 1-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]triazole-4-carboxylate](/img/structure/B2438965.png)


![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-6,7-difluoro-2-[4-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B2438968.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2438974.png)
![Ethyl 7-methyl-4-oxo-5-phenyl-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2438975.png)

